molecular formula C17H22N2OS B4573575 N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea

Cat. No.: B4573575
M. Wt: 302.4 g/mol
InChI Key: VCEARKJLAMFJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C17H22N2OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.14528450 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Sensing Applications

Thiourea derivatives have been extensively studied for their enzyme inhibitory properties and as sensing probes. A study highlights the potential of unsymmetrical thiourea derivatives as efficient enzyme inhibitors against acetylcholinesterase and butyrylcholinesterase, alongside their capability as sensing probes for mercury detection using spectrofluorimetric techniques. This suggests that N-(4-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea could potentially exhibit similar enzyme inhibitory activities or be used in sensing applications, particularly in detecting toxic metals like mercury (Rahman et al., 2021).

Catalytic and Synthetic Applications

Another aspect of thiourea derivatives is their role in catalysis and organic synthesis. Chiral thioureas containing (S)-α-phenylethyl groups have been used as ligands in the zinc-based catalyzed asymmetric hydrosilylation of acetophenone, achieving high yields and enantioselectivity. This indicates the utility of thiourea compounds, including this compound, in facilitating asymmetric synthesis and potentially enhancing the efficiency of catalytic processes (Santacruz et al., 2009).

Material Science and Sensing

In material science, thiourea derivatives have been investigated for their potential in creating organic semiconductor materials. A particular study focused on a thiourea-based compound for chemiresistive carbon dioxide sensing, demonstrating the compound's sensitivity to CO2 at various concentrations. This suggests potential applications of this compound in developing materials for gas sensing and environmental monitoring, leveraging its structural properties for enhanced performance (Daud et al., 2018).

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13(20)15-7-9-16(10-8-15)19-17(21)18-12-11-14-5-3-2-4-6-14/h5,7-10H,2-4,6,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEARKJLAMFJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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